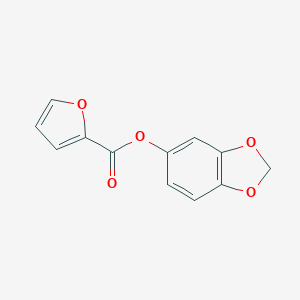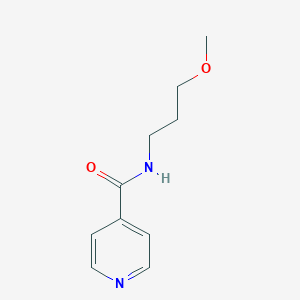![molecular formula C20H26N2O B290831 N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)
N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide, commonly known as Lidocaine, is a local anesthetic that has been used for over 70 years in medical procedures. Lidocaine is a member of the amide class of local anesthetics and is widely used in clinical settings due to its fast onset of action and long duration of effect.
Mécanisme D'action
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. This blocks the transmission of nerve impulses and produces a local anesthetic effect.
Biochemical and Physiological Effects:
Lidocaine has both biochemical and physiological effects. Its primary biochemical effect is the inhibition of sodium ion influx through voltage-gated sodium channels. Its physiological effects include local anesthesia, antiarrhythmic effects, and the ability to block pain pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine has several advantages for lab experiments, including its fast onset of action, long duration of effect, and the ability to selectively block voltage-gated sodium channels. However, it also has limitations, including its potential toxicity and the fact that it can interfere with other cellular processes.
Orientations Futures
For Lidocaine research include the development of new analogs with improved selectivity and reduced toxicity, the study of its effects on other ion channels and cellular processes, and the development of new applications for its use in clinical settings. Additionally, research is needed to further understand the mechanisms of action of Lidocaine and to identify new targets for its use.
Méthodes De Synthèse
Lidocaine is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form N-ethyl-2,6-dimethylbenzamide. This intermediate is then reacted with diethylamine to form the final product, N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide.
Applications De Recherche Scientifique
Lidocaine has been extensively studied for its scientific research applications. It is commonly used as a tool in electrophysiology experiments to block voltage-gated sodium channels and to study the mechanisms of action potential generation and propagation. Lidocaine has also been used in research on pain pathways and in the study of the effects of local anesthetics on the central nervous system.
Propriétés
Formule moléculaire |
C20H26N2O |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C20H26N2O/c1-5-16-8-10-17(11-9-16)20(23)21-19-13-12-18(14-15(19)4)22(6-2)7-3/h8-14H,5-7H2,1-4H3,(H,21,23) |
Clé InChI |
BJIADLNXTJCMLF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N(CC)CC)C |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N(CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



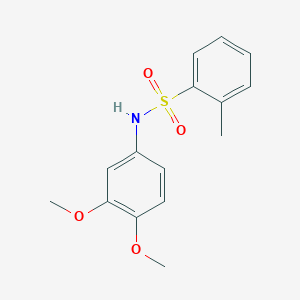
![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)

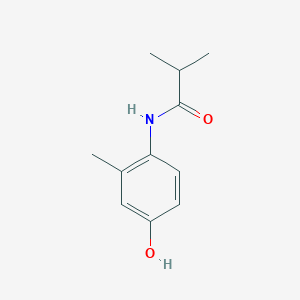
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)
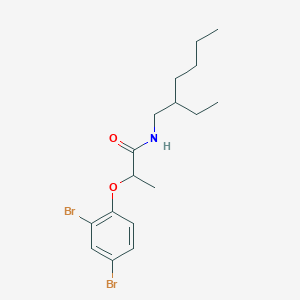
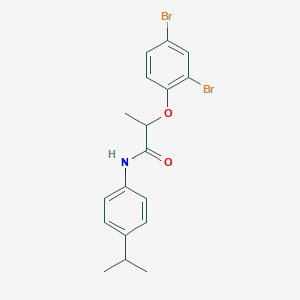
![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)
![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
